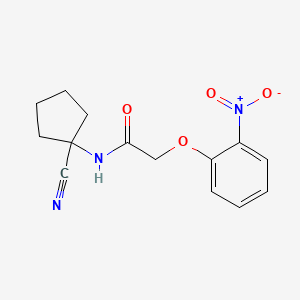
N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide, also known as CPP-ACP, is a compound that has gained significant attention in the field of dentistry due to its potential use in preventing and treating dental caries. CPP-ACP is a complex of casein phosphopeptide (CPP) and amorphous calcium phosphate (ACP), which work together to promote remineralization of tooth enamel and prevent demineralization.
Mécanisme D'action
N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide works by binding to tooth enamel and releasing calcium and phosphate ions, which promote remineralization of the enamel. N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide also works to inhibit the growth of cariogenic bacteria by disrupting their ability to adhere to tooth surfaces and form dental plaque.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide has been shown to have a number of biochemical and physiological effects on the oral environment. It promotes the formation of hydroxyapatite crystals, which are essential for tooth enamel remineralization. N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide also works to reduce the acidity of the oral environment, making it less conducive to the growth of cariogenic bacteria. Additionally, N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide has been shown to have anti-inflammatory properties, which can help to reduce inflammation and improve overall oral health.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in large quantities. Additionally, N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide is stable and can be stored for extended periods of time without significant degradation. However, one limitation of N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide is that it can be difficult to work with due to its tendency to form aggregates and precipitates.
Orientations Futures
There are a number of potential future directions for research on N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide. One area of interest is the development of new formulations of N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide that can be used in a wider range of oral care products. Additionally, research is needed to better understand the mechanisms of action of N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide and how it interacts with other compounds in the oral environment. Finally, there is a need for further clinical trials to determine the efficacy of N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide in preventing and treating dental caries in humans.
Méthodes De Synthèse
N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide is synthesized through a process of chemical modification of casein, a protein found in milk. The casein is first hydrolyzed with a protease enzyme to produce CPP, which is then combined with ACP to form N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide.
Applications De Recherche Scientifique
N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide has been extensively studied for its potential use in preventing and treating dental caries. Research has shown that N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide can remineralize tooth enamel, reduce the growth of cariogenic bacteria, and inhibit the formation of dental plaque. N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide has also been shown to be effective in reducing tooth sensitivity and improving the overall health of teeth.
Propriétés
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c15-10-14(7-3-4-8-14)16-13(18)9-21-12-6-2-1-5-11(12)17(19)20/h1-2,5-6H,3-4,7-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOXYJJXEVDLPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)COC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-(2-(ethylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2849218.png)
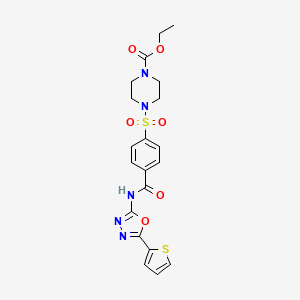
![2-{[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2849220.png)
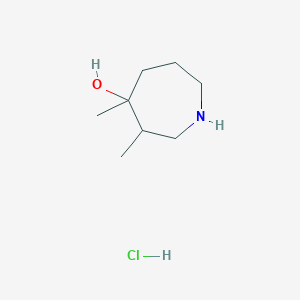
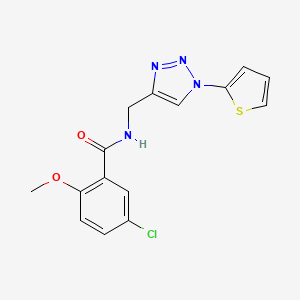
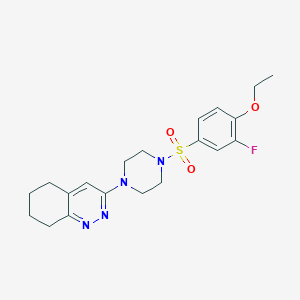
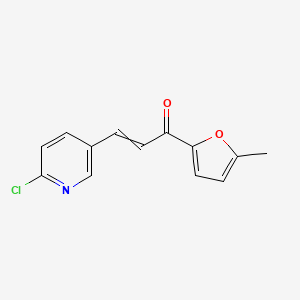
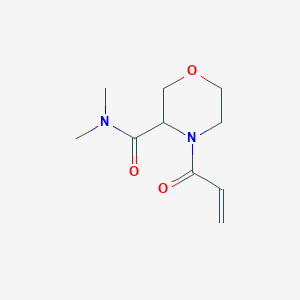
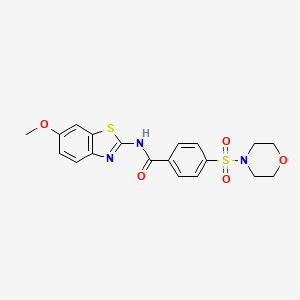
![N-(2-Cyano-3-methylbutan-2-yl)-2-[2-oxo-4-(trifluoromethyl)pyridin-1-yl]propanamide](/img/structure/B2849236.png)
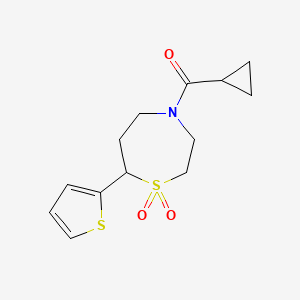
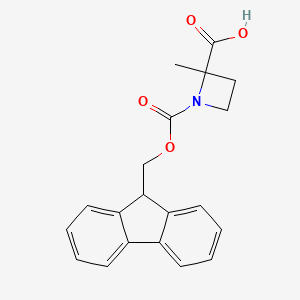
![2-[[5-[(5-Phenacylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2849240.png)
![(1r,3s,5R,7S)-methyl 3-(2-(benzo[d]isoxazol-3-yl)acetamido)adamantane-1-carboxylate](/img/structure/B2849241.png)